2-Chloro-3-methylbutanal
Overview
Description
2-Chloro-3-methylbutanal is an organic compound with the molecular formula C5H9ClO. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation of Isobutene: One method to synthesize 2-Chloro-3-methylbutanal involves the hydroformylation of isobutene.
Isomerization of 3-Methylbut-3-en-1-ol: Another method involves the isomerization of 3-methylbut-3-en-1-ol using a copper oxide (CuO) and zinc oxide (ZnO) catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation processes, utilizing advanced catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloro-3-methylbutanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Chloro-3-methylbutanoic acid.
Reduction: Formation of 2-Chloro-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylbutanal involves its reactivity due to the presence of the carbonyl group and the chlorine atom. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attacks. The chlorine atom can participate in substitution reactions, further modifying the compound’s structure and reactivity .
Comparison with Similar Compounds
3-Methylbutanal: Similar in structure but lacks the chlorine atom.
2-Chloro-2-methylbutanal: Similar but with a different position of the chlorine atom.
2-Methylbutanal: Similar but without the chlorine atom.
Uniqueness: 2-Chloro-3-methylbutanal is unique due to the specific positioning of the chlorine atom and the methyl group, which influences its reactivity and applications in various chemical reactions and industrial processes .
Properties
IUPAC Name |
2-chloro-3-methylbutanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-4(2)5(6)3-7/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHRUBOQSCAFFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453705 | |
Record name | 2-chloro-3-methylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53394-32-4 | |
Record name | 2-chloro-3-methylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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